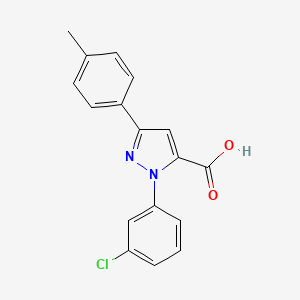
4-(4-(Allyloxy)benzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(烯丙氧基)苯甲酰)-5-(2-氟苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮是一种复杂的有机化合物,在医药化学、材料科学和有机合成等领域具有潜在的应用。该化合物具有独特的结构,包括烯丙氧基苯甲酰基、氟苯基和羟基吡咯酮核心,使其成为研究人员探索具有多种功能的新化学实体的关注对象。
准备方法
合成路线和反应条件
4-(4-(烯丙氧基)苯甲酰)-5-(2-氟苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮的合成通常涉及多步有机反应。常见的合成路线可能包括:
烯丙氧基苯甲酰中间体的形成: 这一步涉及在碳酸钾等碱的存在下,将4-羟基苯甲酸与烯丙基溴反应,形成4-(烯丙氧基)苯甲酸。
与氟苯基的偶联: 然后,使用N,N'-二环己基碳二亚胺(DCC)等偶联剂,将中间体与2-氟苯甲酰氯偶联,形成所需的苯甲酰中间体。
环化形成吡咯酮核心: 在酸性条件下,苯甲酰中间体与适当的胺(例如3-甲氧基丙胺)进行环化,形成吡咯酮核心。
最终羟基化: 最后一步涉及使用过氧化氢或过酸等羟基化剂对吡咯酮环进行羟基化。
工业生产方法
该化合物的工业生产很可能涉及对上述合成路线的优化,以确保高收率和纯度。这可能包括使用连续流反应器更好地控制反应条件,以及重结晶和色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在烯丙氧基处,导致形成环氧化物或醛。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 氟苯基可以在亲核芳香取代反应中参与,尤其是在强亲核试剂的影响下。
常用试剂和条件
氧化: m-氯过氧苯甲酸(m-CPBA)或过氧化氢等试剂。
还原: 氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)等试剂。
取代: 涉及氢化钠(NaH)或叔丁醇钾(t-BuOK)等强碱的条件。
主要产物
氧化: 形成环氧化物或醛。
还原: 形成醇。
取代: 形成取代的氟苯基衍生物。
科学研究应用
化学
在化学中,该化合物可用作合成更复杂分子的结构单元。其独特的结构允许进行各种官能团修饰,使其成为有机合成中通用的中间体。
生物学
在生物学研究中,该化合物的衍生物可以被探索用于其作为酶抑制剂或受体调节剂的潜力。氟苯基的存在表明可能通过卤素键与生物靶标相互作用。
医学
在药物化学中,可以研究该化合物潜在的治疗特性。官能团的组合可能使其能够与多种生物途径相互作用,使其成为药物开发的候选者。
工业
在工业领域,由于其独特的结构特征,该化合物可用于开发具有特定性能的新材料,例如聚合物或涂层。
作用机制
4-(4-(烯丙氧基)苯甲酰)-5-(2-氟苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮的作用机制将取决于其具体的应用。在生物学环境中,它可能与酶或受体等分子靶标相互作用,通过结合相互作用调节其活性。氟苯基的存在可以通过卤素键增强结合亲和力,而羟基和甲氧基可以参与氢键和其他相互作用。
相似化合物的比较
类似化合物
4-(4-(烯丙氧基)苯甲酰)-5-(2-氯苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮: 结构类似,但具有氯苯基而不是氟苯基。
4-(4-(烯丙氧基)苯甲酰)-5-(2-溴苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮: 结构类似,但具有溴苯基。
独特性
4-(4-(烯丙氧基)苯甲酰)-5-(2-氟苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮的独特性在于其官能团的组合,这提供了疏水性和亲水性的平衡,以及对多种化学反应性和生物活性的潜力。氟苯基的存在尤为引人注目,因为氟原子可以显着影响化合物的药代动力学性质和结合相互作用。
此详细概述应提供对4-(4-(烯丙氧基)苯甲酰)-5-(2-氟苯基)-3-羟基-1-(3-甲氧基丙基)-1H-吡咯-2(5H)-酮的全面理解,涵盖其合成、反应、应用和独特特征
属性
CAS 编号 |
618074-35-4 |
|---|---|
分子式 |
C24H24FNO5 |
分子量 |
425.4 g/mol |
IUPAC 名称 |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H24FNO5/c1-3-14-31-17-11-9-16(10-12-17)22(27)20-21(18-7-4-5-8-19(18)25)26(13-6-15-30-2)24(29)23(20)28/h3-5,7-12,21,27H,1,6,13-15H2,2H3/b22-20+ |
InChI 键 |
NHIBUTQFQSUOFV-LSDHQDQOSA-N |
手性 SMILES |
COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=CC=C3F |
规范 SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)
![Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)


![2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)


![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12015397.png)


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
